Cas no 2137814-93-6 (3-Furanol, tetrahydro-4-[4-[(2-hydroxyethoxy)methyl]-1H-1,2,3-triazol-1-yl]-, (3R,4S)-rel-)
![3-Furanol, tetrahydro-4-[4-[(2-hydroxyethoxy)methyl]-1H-1,2,3-triazol-1-yl]-, (3R,4S)-rel- structure](https://ja.kuujia.com/scimg/cas/2137814-93-6x500.png)
3-Furanol, tetrahydro-4-[4-[(2-hydroxyethoxy)methyl]-1H-1,2,3-triazol-1-yl]-, (3R,4S)-rel- 化学的及び物理的性質
名前と識別子
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- 3-Furanol, tetrahydro-4-[4-[(2-hydroxyethoxy)methyl]-1H-1,2,3-triazol-1-yl]-, (3R,4S)-rel-
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- インチ: 1S/C9H15N3O4/c13-1-2-15-4-7-3-12(11-10-7)8-5-16-6-9(8)14/h3,8-9,13-14H,1-2,4-6H2/t8-,9-/m0/s1
- InChIKey: PETRIGKWCYXQRK-IUCAKERBSA-N
- ほほえんだ: O1C[C@H](N2C=C(COCCO)N=N2)[C@@H](O)C1
3-Furanol, tetrahydro-4-[4-[(2-hydroxyethoxy)methyl]-1H-1,2,3-triazol-1-yl]-, (3R,4S)-rel- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-696795-0.5g |
rac-(3R,4S)-4-{4-[(2-hydroxyethoxy)methyl]-1H-1,2,3-triazol-1-yl}oxolan-3-ol |
2137814-93-6 | 0.5g |
$1207.0 | 2023-03-10 | ||
Enamine | EN300-696795-5.0g |
rac-(3R,4S)-4-{4-[(2-hydroxyethoxy)methyl]-1H-1,2,3-triazol-1-yl}oxolan-3-ol |
2137814-93-6 | 5.0g |
$3645.0 | 2023-03-10 | ||
Enamine | EN300-696795-2.5g |
rac-(3R,4S)-4-{4-[(2-hydroxyethoxy)methyl]-1H-1,2,3-triazol-1-yl}oxolan-3-ol |
2137814-93-6 | 2.5g |
$2464.0 | 2023-03-10 | ||
Enamine | EN300-696795-10.0g |
rac-(3R,4S)-4-{4-[(2-hydroxyethoxy)methyl]-1H-1,2,3-triazol-1-yl}oxolan-3-ol |
2137814-93-6 | 10.0g |
$5405.0 | 2023-03-10 | ||
Enamine | EN300-696795-1.0g |
rac-(3R,4S)-4-{4-[(2-hydroxyethoxy)methyl]-1H-1,2,3-triazol-1-yl}oxolan-3-ol |
2137814-93-6 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-696795-0.25g |
rac-(3R,4S)-4-{4-[(2-hydroxyethoxy)methyl]-1H-1,2,3-triazol-1-yl}oxolan-3-ol |
2137814-93-6 | 0.25g |
$1156.0 | 2023-03-10 | ||
Enamine | EN300-696795-0.05g |
rac-(3R,4S)-4-{4-[(2-hydroxyethoxy)methyl]-1H-1,2,3-triazol-1-yl}oxolan-3-ol |
2137814-93-6 | 0.05g |
$1056.0 | 2023-03-10 | ||
Enamine | EN300-696795-0.1g |
rac-(3R,4S)-4-{4-[(2-hydroxyethoxy)methyl]-1H-1,2,3-triazol-1-yl}oxolan-3-ol |
2137814-93-6 | 0.1g |
$1106.0 | 2023-03-10 |
3-Furanol, tetrahydro-4-[4-[(2-hydroxyethoxy)methyl]-1H-1,2,3-triazol-1-yl]-, (3R,4S)-rel- 関連文献
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
3-Furanol, tetrahydro-4-[4-[(2-hydroxyethoxy)methyl]-1H-1,2,3-triazol-1-yl]-, (3R,4S)-rel-に関する追加情報
Introduction to 3-Furanol, tetrahydro-4-[4-[(2-hydroxyethoxy)methyl]-1H-1,2,3-triazol-1-yl]-, (3R,4S)-rel- (CAS No. 2137814-93-6)
The compound 3-Furanol, tetrahydro-4-[4-[(2-hydroxyethoxy)methyl]-1H-1,2,3-triazol-1-yl]-, (3R,4S)-rel* (CAS No. 2137814-93-6) represents a fascinating molecule with significant potential in the field of pharmaceutical chemistry and drug discovery. This tetrahydrofuran derivative features a unique structural motif that combines a furan ring with a tetrahydropyran moiety, further functionalized by an intricate triazolyl group. The presence of stereochemical centers at the (3R,4S)-rel* configuration adds an additional layer of complexity and interest, making this compound a subject of considerable academic and industrial interest.
Structurally speaking, the molecule is characterized by a highly substituted furan ring system. The tetrahydropyran ring introduces conformational flexibility, which can be exploited for optimizing pharmacokinetic properties such as solubility and metabolic stability. The triazolyl substituent at the 4-position is particularly noteworthy, as it contains a hydroxyethoxy methyl side chain. This side chain not only introduces hydrophilicity but also provides a potential site for further chemical modification or biological interaction.
In recent years, there has been growing interest in heterocyclic compounds that incorporate triazoles due to their diverse biological activities. Triazoles are known to exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The specific triazolyl group present in this compound is linked to a tetrahydropyran ring via an oxygenated alkyl chain, which may influence its bioavailability and target specificity. Such structural features are often explored in the development of novel therapeutic agents.
The stereochemistry of the (3R,4S)-rel* configuration is another critical aspect of this compound. Chirality plays a pivotal role in pharmaceuticals, as enantiomers can exhibit vastly different biological activities despite having identical chemical structures. The precise stereochemical arrangement at the 3 and 4 positions may dictate how the molecule interacts with biological targets such as enzymes or receptors. Understanding and controlling this stereochemistry is essential for developing effective drugs with minimal side effects.
From a synthetic chemistry perspective, the preparation of 3-Furanol, tetrahydro-4-[4-[(2-hydroxyethoxy)methyl]-1H-1,2,3-triazol-1-yl]-, (3R,4S)-rel* involves multiple steps that require careful optimization to achieve high yields and enantioselectivity. The synthesis likely begins with the construction of the tetrahydropyran core followed by functionalization with the triazolyl group. The introduction of the hydroxyethoxy methyl side chain would typically be achieved through nucleophilic substitution or etherification reactions.
The significance of this compound extends beyond its structural complexity. Recent studies have highlighted the importance of furan derivatives in medicinal chemistry due to their ability to mimic natural products and interact with biological systems in unique ways. For instance, furan-based molecules have been reported to inhibit certain enzymes by binding to specific pockets within their active sites. Similarly, the triazolyl moiety may contribute to hydrogen bonding interactions or metal coordination capabilities.
In drug discovery pipelines, compounds like 3-Furanol, tetrahydro-4-[4-[(2-hydroxyethoxy)methyl]-1H-1,2,3-triazol-1-yl]-, (CAS No. 2137814-93-6) are often screened for their potential therapeutic effects against various diseases. Preliminary computational studies might suggest interactions with targets such as kinases or proteases that are implicated in cancer progression or inflammatory responses. Experimental validation through biological assays would follow to confirm these interactions and assess potential drug efficacy.
The hydroxyethoxy methyl group is particularly interesting from a pharmacological standpoint because it can enhance solubility while also serving as a handle for further derivatization. Such functional groups are frequently incorporated into lead compounds during optimization campaigns to improve pharmacokinetic profiles. Additionally, the presence of multiple stereocenters allows for the exploration of diastereomeric series
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